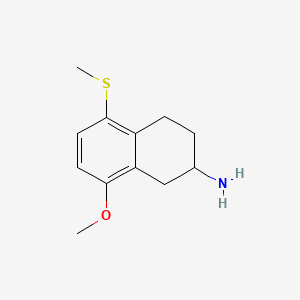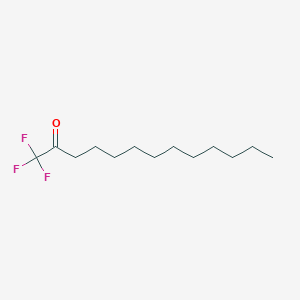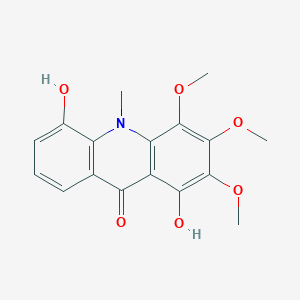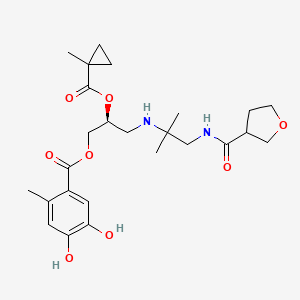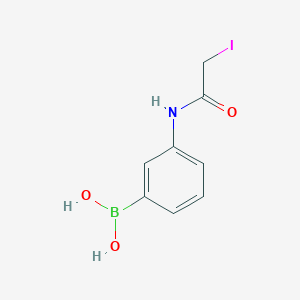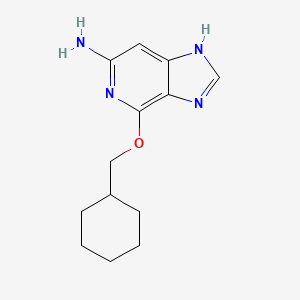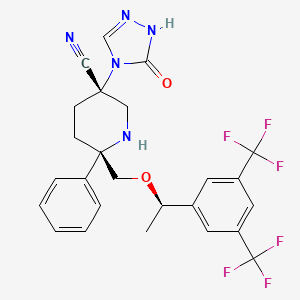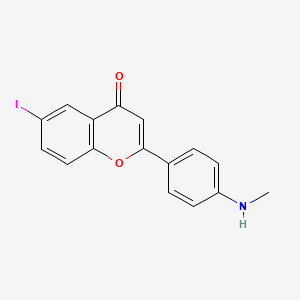
6-Iodo-4'-methylaminoflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-iodo-4’-methylaminoflavone is a synthetic flavonoid derivative known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an iodine atom at the 6th position and a methylamino group at the 4’ position of the flavone structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-4’-methylaminoflavone typically involves the iodination of a flavone precursor. One common method includes the use of molecular iodine in the presence of a suitable solvent, such as diethyl ether . The reaction conditions often require careful control of temperature and reaction time to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods
Industrial production of 6-iodo-4’-methylaminoflavone may involve scalable iodination techniques, utilizing molecular iodine or other iodine-containing reagents. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-iodo-4’-methylaminoflavone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using hypervalent iodine reagents, such as iodine (V)-based oxidants.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hypervalent iodine reagents (e.g., IBX, DMP) under mild conditions.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield flavone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the iodine position.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as beta amyloid protein aggregates.
Medicine: Explored for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-iodo-4’-methylaminoflavone involves its interaction with specific molecular targets and pathways. . The compound may also interact with nuclear receptors, kinases, and G protein-coupled receptors, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
6-iodo-4’-dimethylaminoflavone: Similar structure with a dimethylamino group instead of a methylamino group.
4-iodo-2,6-dimethylaniline: Another iodine-containing compound used in chemical synthesis.
Uniqueness
6-iodo-4’-methylaminoflavone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
871101-30-3 |
|---|---|
Molecular Formula |
C16H12INO2 |
Molecular Weight |
377.18 g/mol |
IUPAC Name |
6-iodo-2-[4-(methylamino)phenyl]chromen-4-one |
InChI |
InChI=1S/C16H12INO2/c1-18-12-5-2-10(3-6-12)16-9-14(19)13-8-11(17)4-7-15(13)20-16/h2-9,18H,1H3 |
InChI Key |
QIZWRTNISFPGTO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
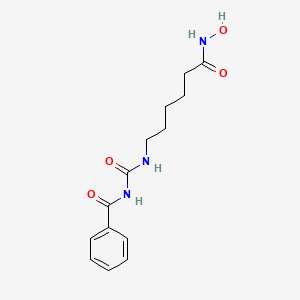
![4-[[5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl]methyl]morpholine](/img/structure/B3064047.png)
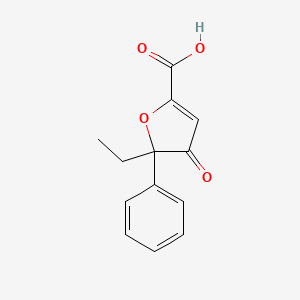
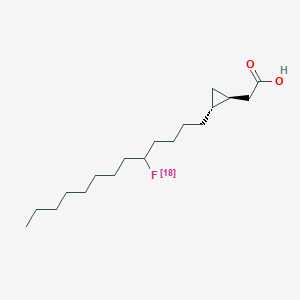
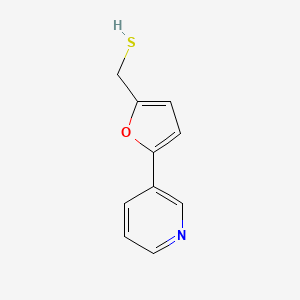
![3-methyl-2-phenylchromeno[4,3-c]pyrazol-4(2H)-one](/img/structure/B3064072.png)
